

Physical and spectral properties of (S)-1-(4-Chlorophenyl)ethanol

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Compound of Interest

Compound Name: (S)-1-(4-Chlorophenyl)ethanol

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An In-depth Technical Guide on the Physical and Spectral Properties of (S)-1-(4-Chlorophenyl)ethanol

This technical guide provides a comprehensive overview of the core physical and spectral properties of (S)-1-(4-Chlorophenyl)ethanol, a key chiral intermediate in the synthesis of various pharmaceutical compounds.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a summary of its key characteristics.

Physical and Chemical Properties

(S)-1-(4-Chlorophenyl)ethanol is a chiral secondary alcohol featuring a 4-chlorophenyl group attached to a stereogenic carbinol center.[3] At room temperature, it typically appears as a colorless to pale yellow liquid.[4] It is soluble in common organic solvents but has limited solubility in water.[4]

Table 1: Physical and Chemical Properties of (S)-1-(4-Chlorophenyl)ethanol

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₉ ClO	[4][5]
Molecular Weight	156.61 g/mol	[4][5]
CAS Number	99528-42-4	[5]
Appearance	Colorless to pale yellow liquid	[4]
Boiling Point	119 °C at 10 mmHg	[4]
Density	1.171 g/mL at 25 °C	[4]
Refractive Index (n _D ²⁰)	1.541	[4]
Specific Optical Rotation	[α] _D ²⁵ = -46.3° (c=1.00 in CHCl ₃)	
pKa (Predicted)	14.22 ± 0.20	[4]
Flash Point	>110 °C	[4]

Spectral Properties

Spectroscopic data is essential for the structural elucidation and confirmation of **(S)-1-(4-Chlorophenyl)ethanol**.

Table 2: Spectral Data of **(S)-1-(4-Chlorophenyl)ethanol**

Technique	Data	Reference(s)
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 7.32 – 7.23 (m, 4H, Ar-H), 4.84 (q, J = 6.4 Hz, 1H, CHOH), 2.06 (br s, 1H, OH), 1.44 (d, J = 6.5 Hz, 3H, CH ₃)	[6]
¹³ C NMR (101 MHz, CDCl ₃)	δ (ppm): 144.2, 133.0, 128.6, 126.8, 69.7, 25.2	[6]
Infrared (IR)	ν _{max} (cm ⁻¹): ~3400 (broad, O-H stretch), additional peaks corresponding to C-H and C-Cl bonds.	[7]
Mass Spectrometry (MS)	The molecular ion peak may be small or absent. Fragmentation often involves the loss of a hydrogen atom (M-1), water (M-18), or a methyl group (M-15). Aromatic alcohols typically show a prominent molecular ion peak due to the stability of the aromatic ring.	[8][9]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **(S)-1-(4-Chlorophenyl)ethanol** are provided below.

Synthesis via Asymmetric Reduction

The enantioselective synthesis of **(S)-1-(4-Chlorophenyl)ethanol** can be achieved through the biocatalytic reduction of 4'-chloroacetophenone.

Protocol: Biocatalytic Reduction of 4'-Chloroacetophenone[2]

- Culture Preparation: Cultivate a suitable microorganism, such as *Acetobacter* sp. CCTCC M209061, in an appropriate medium to obtain the biocatalyst.[3]
- Biotransformation: Re-suspend the harvested cells in a buffer. Add 4'-chloroacetophenone as the substrate and a co-substrate like glucose for cofactor regeneration.[2]
- Reaction Monitoring: Gently agitate the mixture at a controlled temperature and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Extraction: Upon completion, extract the reaction mixture with an organic solvent such as ethyl acetate.[2]
- Purification and Analysis: Dry the combined organic layers and evaporate the solvent. Purify the resulting **(S)-1-(4-Chlorophenyl)ethanol** using silica gel column chromatography.[2] Confirm the product's identity and determine the enantiomeric excess via chiral HPLC analysis.[2]

Determination of Optical Rotation

The specific rotation is a fundamental property for characterizing chiral compounds.[10]

Protocol: Measurement of Specific Rotation[10][11]

- Instrument Preparation: Use a calibrated polarimeter and a sodium D-line (589 nm) light source.[11] Determine the zero point of the instrument with a cell containing the solvent (e.g., chloroform).[11]
- Sample Preparation: Prepare a solution of **(S)-1-(4-Chlorophenyl)ethanol** of a known concentration (c), typically in g/mL, in a suitable solvent.[10]
- Measurement: Fill the polarimeter cell of a known path length (l) in decimeters with the sample solution and measure the observed rotation (α) at a specific temperature (T).[10]
- Calculation: Calculate the specific rotation $[\alpha]_{TD}$ using the formula: $[\alpha]_{TD} = \alpha / (l \times c)$. [10]

Determination of Enantiomeric Excess by Chiral HPLC

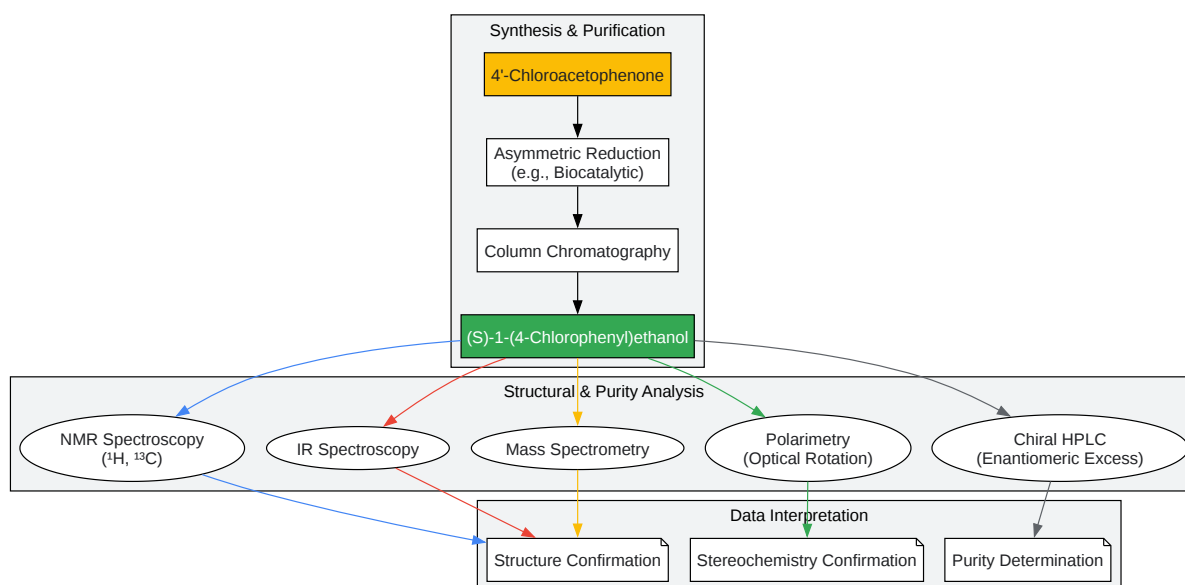
Chiral HPLC is a precise method for determining the enantiomeric purity of the compound.[\[1\]](#)
[\[12\]](#)

Protocol: Chiral HPLC Analysis[\[13\]](#)

- System and Mobile Phase Preparation: Use an HPLC system with a suitable chiral stationary phase (CSP) column, such as a Chiralcel® OD-H.[\[13\]](#) Prepare the mobile phase, for example, a mixture of n-hexane and isopropanol (e.g., 90:10 v/v), and degas it.[\[13\]](#)
- Column Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.[\[13\]](#)
- Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL and filter it through a 0.45 µm syringe filter.[\[13\]](#)
- Chromatographic Conditions: Inject the sample and run the analysis under optimized conditions for flow rate, temperature, and UV detection wavelength (e.g., 210 nm).[\[13\]](#)
- Data Analysis: Integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess (ee) using the formula: $ee (\%) = \frac{|Area(S) - Area(R)|}{Area(S) + Area(R)} \times 100$.[\[12\]](#)

Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of synthesized **(S)-1-(4-Chlorophenyl)ethanol**.



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Caption: Workflow for the synthesis and characterization of **(S)-1-(4-Chlorophenyl)ethanol**.

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